Pterodondiol

Vue d'ensemble

Description

Pterodondiol, also known as 4-hydroxy-2-methyl-2H-pyran-4-one, is a naturally occurring compound found in the mushroom species Pterodon dioicus. It is a white crystalline powder that has been studied for its potential medicinal properties. This compound is known to possess anti-inflammatory, antioxidant, and anti-tumor properties, and has been used in traditional Chinese medicine for centuries.

Applications De Recherche Scientifique

Activité Antivirale

Le Pterodondiol, ainsi que l'acide pterodontique, a été trouvé dans un composant actif isolé de Laggera pterodonta. Ce composant s'est avéré inhiber l'infection par le virus de la grippe A par l'intermédiaire de la voie de signalisation TLR7/MyD88/TRAF6/NF‐κB {svg_1}. Il a un effet à large spectre contre différents virus de la grippe, y compris les virus de la grippe humaine et aviaire {svg_2}.

Propriétés Anti-Inflammatoires

La même étude a également révélé que le this compound peut inhiber l'expression du récepteur de type Toll 7, de la protéine 88 de la réponse primaire à la différenciation myéloïde et du facteur 6 associé au récepteur du facteur de nécrose tumorale (TNF) {svg_3}. Il prévient également une augmentation de l'expression de l'ARNm des cytokines, y compris l'interleukine (IL)‐1β, IL‐6, IL‐8 et la chimiokine 2 à motif C‐C (MCP‐1) {svg_4}.

Activité Cytotoxique

Le this compound a été trouvé dans l'écorce de la tige de Goniothalamus tapisoides {svg_5}. La goniothalamine, un composé trouvé aux côtés du this compound, a présenté une activité cytotoxique modérée envers une lignée cellulaire de cancer du côlon (HT-29), avec une valeur IC 50 de 64,17 ± 5,60 µM {svg_6}.

Activité Antioxydante

La goniomicine B, un autre composé isolé de la même plante, a montré la plus forte activité antioxydante dans le test DPPH parmi tous les composés testés, avec une IC 50 de 0,207 µM {svg_7}. Bien que l'activité antioxydante du this compound lui-même n'ait pas été mentionnée, il est possible qu'il possède également des propriétés similaires en raison de sa présence dans la même plante.

Rôle Potentiel en Médecine Traditionnelle

Goniothalamus tapisoides, la plante à partir de laquelle le this compound a été isolé, est utilisée par les populations indigènes comme abortifacient et pour soigner les morsures d'animaux venimeux tels que les serpents, les scorpions ou les insectes. Elle est également utilisée pour soulager les maux d'estomac {svg_8}. Bien que le rôle spécifique du this compound dans ces utilisations traditionnelles ne soit pas clair, sa présence suggère des applications médicinales potentielles.

Composé Bioactif

Le this compound a été identifié comme un composé bioactif dans Laggera pterodonta {svg_9}. Bien que la bioactivité spécifique n'ait pas été détaillée dans la source, cela suggère que le this compound peut avoir d'autres effets biologiques qui pourraient être d'intérêt dans la recherche scientifique.

Mécanisme D'action

Target of Action

Pterodondiol, a eudesmane-type sesquiterpene compound , primarily targets the Toll-like receptor 7 (TLR7) , myeloid differentiation primary response protein 88 (MyD88) , and tumor necrosis factor (TNF) receptor-associated factor 6 (TRAF6) . These proteins play a crucial role in the immune response to viral infections, particularly influenza A .

Mode of Action

This compound interacts with its targets by inhibiting their expression . Specifically, it inhibits the phosphorylation of p65, a subunit of the NF-κB complex . This inhibition prevents the translocation of p65/NF-κB into the nucleus , thereby suppressing the transcription of genes involved in inflammatory responses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TLR7/MyD88/TRAF6/NF-κB signaling pathway . By inhibiting key proteins in this pathway, this compound disrupts the downstream effects, which include the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-8, and C-C motif chemokine 2 (MCP-1) .

Pharmacokinetics

It’s known that this compound is a metabolite found on the leaves of laggera pterodonta , suggesting that it may be absorbed and metabolized in organisms that consume these leaves.

Result of Action

The primary result of this compound’s action is the inhibition of influenza A virus infection . By suppressing the TLR7/MyD88/TRAF6/NF-κB signaling pathway, this compound prevents the production of pro-inflammatory cytokines . This anti-inflammatory effect can help to mitigate the symptoms of influenza A infection .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the concentration of this compound in the environment, which depends on factors such as the growth conditions of Laggera pterodonta , could affect its bioavailability and thus its efficacy.

Safety and Hazards

In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Pterodondiol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit Toll-like receptor 7 (TLR7), myeloid differentiation primary response protein 88 (MyD88), and tumor necrosis factor receptor-associated factor 6 (TRAF6). These interactions lead to the inhibition of the NF-κB signaling pathway, which is pivotal in inflammatory responses .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to inhibit the replication of influenza A virus by modulating the TLR7/MyD88/TRAF6/NF-κB signaling pathway. This modulation results in decreased cytokine production, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8), thereby reducing inflammation . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiviral and anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to TLR7, inhibiting its activation and subsequent signaling cascade. This inhibition prevents the phosphorylation of p65, a subunit of NF-κB, thereby blocking its nuclear translocation and transcriptional activity. Consequently, the expression of pro-inflammatory cytokines is reduced . This compound also interacts with other proteins and enzymes, modulating their activity and contributing to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity. Prolonged exposure to this compound can lead to its degradation, resulting in reduced efficacy. Long-term studies have indicated that this compound can exert sustained effects on cellular function, including prolonged inhibition of the NF-κB signaling pathway and reduced cytokine production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent antiviral and anti-inflammatory effects without significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate metabolic flux and alter metabolite levels. This compound’s interaction with enzymes such as cytochrome P450 can influence its metabolism and bioavailability. Additionally, this compound can affect the levels of key metabolites, contributing to its overall biological effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, including the liver and kidneys. This compound’s localization and accumulation can influence its activity and efficacy. Transporters such as ATP-binding cassette (ABC) transporters play a role in the cellular uptake and distribution of this compound .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus of cells. The presence of targeting signals and post-translational modifications can direct this compound to specific compartments or organelles. This subcellular localization is crucial for its interaction with biomolecules and subsequent biological effects .

Propriétés

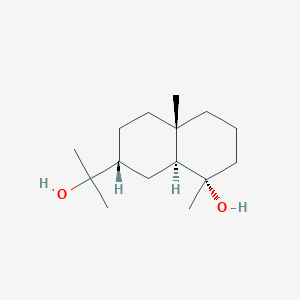

IUPAC Name |

(1S,4aS,7R,8aS)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-13(2,16)11-6-9-14(3)7-5-8-15(4,17)12(14)10-11/h11-12,16-17H,5-10H2,1-4H3/t11-,12+,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKDASYGWYYFIK-DHMWGJHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(CC2)C(C)(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@]([C@H]1C[C@@H](CC2)C(C)(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.